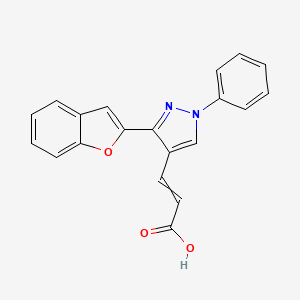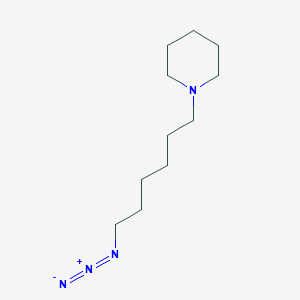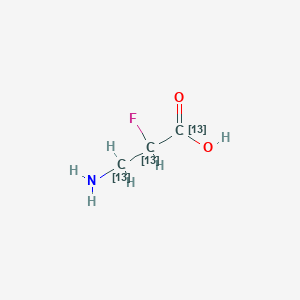
(R)-alpha-Fluoro-beta-alanine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-alpha-Fluoro-beta-alanine-13C3 is a fluorinated amino acid derivative that has garnered interest in various scientific fields due to its unique properties. The compound is labeled with carbon-13 isotopes, making it valuable for research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Fluoro-beta-alanine-13C3 typically involves the introduction of a fluorine atom at the alpha position of alanine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluorine atom without affecting other functional groups.
Industrial Production Methods
Industrial production of ®-alpha-Fluoro-beta-alanine-13C3 may involve more scalable and cost-effective methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of isotopically labeled precursors is essential for incorporating the carbon-13 isotopes into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-alpha-Fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while reduction can produce fluorinated amines.
Wissenschaftliche Forschungsanwendungen
®-alpha-Fluoro-beta-alanine-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy due to its carbon-13 labeling, providing insights into molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ®-alpha-Fluoro-beta-alanine-13C3 exerts its effects is primarily through its incorporation into biochemical pathways. The fluorine atom can influence the compound’s reactivity and interactions with enzymes, altering metabolic processes. The carbon-13 labeling allows for detailed tracking and analysis using NMR spectroscopy, providing insights into the compound’s behavior at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroalanine: Another fluorinated amino acid, but without carbon-13 labeling.
Fluorophenylalanine: A fluorinated derivative of phenylalanine, used in similar research applications.
Fluoroleucine: A fluorinated leucine analog, also used in metabolic studies.
Uniqueness
®-alpha-Fluoro-beta-alanine-13C3 stands out due to its specific fluorination at the alpha position and the incorporation of carbon-13 isotopes. This combination makes it particularly valuable for NMR spectroscopy and metabolic tracing, providing unique insights that other fluorinated amino acids may not offer.
Eigenschaften
Molekularformel |
C3H6FNO2 |
|---|---|
Molekulargewicht |
110.062 g/mol |
IUPAC-Name |
3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/i1+1,2+1,3+1 |
InChI-Schlüssel |
OJQNRNQELNLWHH-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH2]([13CH]([13C](=O)O)F)N |
Kanonische SMILES |
C(C(C(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


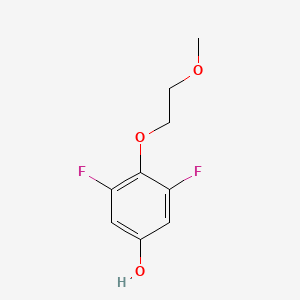
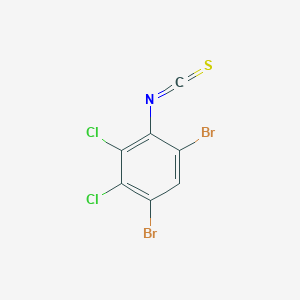
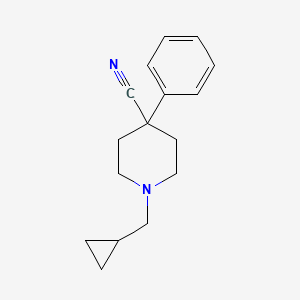
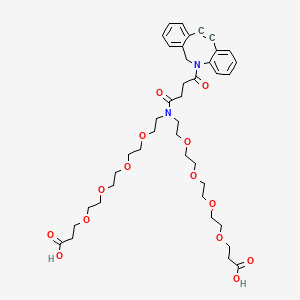
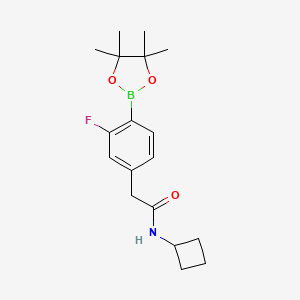
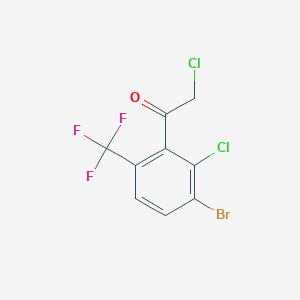
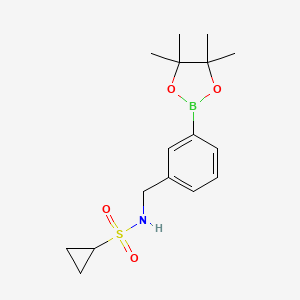
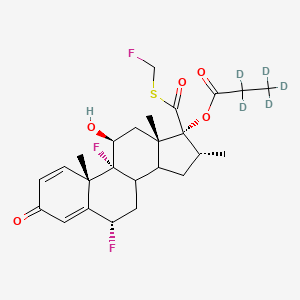

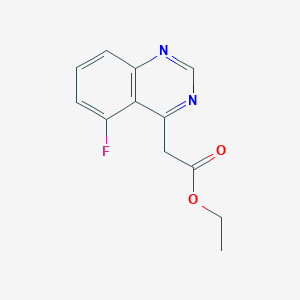
![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)
![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
